molecular formula C19H15BrN2O2 B5023697 methyl 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate

methyl 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate

Cat. No. B5023697
M. Wt: 383.2 g/mol
InChI Key: FSGOIIMOEQCGGH-XFXZXTDPSA-N
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Description

“Methyl 3-(4-bromophenyl)acrylate” is a chemical compound with the CAS Number: 3650-78-0 . It has a molecular weight of 241.08 and its IUPAC name is methyl (2E)-3-(4-bromophenyl)-2-propenoate . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 3-(4-bromophenyl)acrylate” is 1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ .


Physical And Chemical Properties Analysis

“Methyl 3-(4-bromophenyl)acrylate” is a solid at room temperature . It has a molecular weight of 241.08 .

Safety and Hazards

“Methyl 3-(4-bromophenyl)acrylate” is considered hazardous. It has been assigned the GHS07 pictogram. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

methyl (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2/c1-24-18(23)12-9-15-13-22(17-5-3-2-4-6-17)21-19(15)14-7-10-16(20)11-8-14/h2-13H,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGOIIMOEQCGGH-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\C1=CN(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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